1h-Indole-3-carbaldehyde,7-methoxy-,oxime
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Overview
Description
1H-Indole-3-carbaldehyde, 7-methoxy-, oxime is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carbaldehyde, 7-methoxy-, oxime typically involves the reaction of 1H-Indole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carbaldehyde, 7-methoxy-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-carbaldehyde, 7-methoxy-, oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbaldehyde, 7-methoxy-, oxime involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. Its oxime group can form stable complexes with metal ions, influencing catalytic activities. Additionally, the indole moiety can interact with biological receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
7-Methoxy-1H-indole: Known for its biological activities and used in medicinal chemistry.
Indole-3-carboxaldehyde oxime:
Uniqueness: 1H-Indole-3-carbaldehyde, 7-methoxy-, oxime stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxime groups provide versatility in synthetic applications, while the indole core ensures significant pharmacological potential.
Properties
IUPAC Name |
(NE)-N-[(7-methoxy-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-3-8-7(6-12-13)5-11-10(8)9/h2-6,11,13H,1H3/b12-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZQHHWUOFXYKY-WUXMJOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC=C2/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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